(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
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Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H15N3O5S2 and its molecular weight is 441.48. The purity is usually 95%.
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Scientific Research Applications
Chromenone Core Structures
6H-Benzo[c]chromen-6-ones, like the one present in the query compound, are core structures in secondary metabolites with significant pharmacological importance. These compounds are naturally available in limited quantities, making synthetic procedures crucial. Various protocols exist for synthesizing these core structures, including Suzuki coupling reactions, lactonization, and reactions involving 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), among others. Efficient procedures typically involve the reactions of Michael acceptor (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds (Ofentse Mazimba, 2016).
Sulfonamides and Their Therapeutic Applications
The primary sulfonamide moiety is present in many clinically used drugs, displaying a wide range of therapeutic applications. Sulfonamides have been found in diuretics, carbonic anhydrase (CA) inhibitors, antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors, among others. Recent developments have introduced new drugs incorporating this group, demonstrating the ongoing relevance and versatility of sulfonamides in medical applications. The novelty of sulfonamide drugs lies in their varied applications, including antiglaucoma agents and antitumor agents targeting tumor-associated isoforms CA IX/XII. The structural motif of sulfonamides continues to be a significant contributor to the development of novel therapeutics (F. Carta, A. Scozzafava, & C. Supuran, 2012).
Environmental Impact and Removal Techniques
Sulfamethoxazole, a compound containing the sulfonamide group, is recognized as a persistent organic pollutant, primarily originating from the pharmaceutical industry. This pollutant can transform into various metabolites in the environment, posing a risk to ecosystems. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been developed to remove these contaminants efficiently. These removal techniques are not only significant for environmental protection but also for advancing sustainable development and economic industrialization (G. Prasannamedha & P. S. Kumar, 2020).
Properties
IUPAC Name |
4-oxo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S2/c1-2-9-23-14-8-7-12(30(21,26)27)10-18(14)29-20(23)22-19(25)17-11-15(24)13-5-3-4-6-16(13)28-17/h2-8,10-11H,1,9H2,(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZOUDPKARUMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.